Direct Head-to-Head Comparison: Anti-TNBC Agent-3 Demonstrates 5.4-Fold Improvement in Antiproliferative Activity over Parental EP Scaffold in MDA-MB-231 TNBC Cells
In a direct structure-activity relationship (SAR) optimization study of ergosterol peroxide (EP) derivatives, compound 3g (anti-TNBC agent-3) was directly compared against the unmodified parental EP scaffold in the MDA-MB-231 triple-negative breast cancer cell line [1]. Compound 3g exhibited the most potent antiproliferative activity among all synthesized derivatives [1]. The measured IC50 value of 3.20 µM for anti-TNBC agent-3 represented a 5.4-fold improvement over parental EP (IC50 = 17.28 µM) under identical assay conditions [1]. This within-study, head-to-head comparison eliminates inter-laboratory variability and directly attributes the potency gain to the specific structural modifications introduced in the optimization campaign [1].
| Evidence Dimension | Antiproliferative activity (IC50) in MDA-MB-231 TNBC cells |
|---|---|
| Target Compound Data | IC50 = 3.20 µM |
| Comparator Or Baseline | Parental ergosterol peroxide (EP) scaffold; IC50 = 17.28 µM |
| Quantified Difference | 5.4-fold improvement (3.20 µM vs. 17.28 µM) |
| Conditions | MDA-MB-231 human TNBC cell line; antiproliferative assay (conditions per Molecules 2024 study) |
Why This Matters
This direct head-to-head comparison under identical experimental conditions provides unambiguous evidence of structural optimization efficacy, validating anti-TNBC agent-3's design rationale relative to the starting scaffold.
- [1] Luo R, Zhao H, Deng S, et al. Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer. Molecules. 2024;29(18):4375. DOI: 10.3390/molecules29184375 View Source
